Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide
CAS No.: 17348-71-9
Cat. No.: VC21074849
Molecular Formula: C9H8N2O4
Molecular Weight: 208.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17348-71-9 |
|---|---|
| Molecular Formula | C9H8N2O4 |
| Molecular Weight | 208.17 g/mol |
| IUPAC Name | ethyl 1-oxido-2,1,3-benzoxadiazol-1-ium-5-carboxylate |
| Standard InChI | InChI=1S/C9H8N2O4/c1-2-14-9(12)6-3-4-8-7(5-6)10-15-11(8)13/h3-5H,2H2,1H3 |
| Standard InChI Key | PNSWPHLJTBSRJR-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC2=NO[N+](=C2C=C1)[O-] |
| Canonical SMILES | CCOC(=O)C1=CC2=NO[N+](=C2C=C1)[O-] |
Introduction
Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide is a chemical compound with significant relevance in various fields, including organic chemistry and material science. Its molecular formula is and it possesses a molecular weight of approximately 208.17 g/mol. This compound is characterized by its unique structure, which includes a benzoxadiazole ring system that contributes to its chemical properties and potential applications.
Synthesis Methods
The synthesis of Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide typically involves multi-step organic reactions that may include cyclization processes and functional group transformations. Specific methods can vary based on desired purity and yield.
Applications
Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide has potential applications in:
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Organic Electronics: Due to its electronic properties, it may be used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics.
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Pharmaceuticals: Compounds with similar structures have been investigated for their biological activity, making this compound a candidate for drug development.
Research Findings
Recent studies have explored the electronic properties and potential applications of related benzoxadiazole compounds in various fields:
Density Functional Theory Studies
A study conducted on related compounds using Density Functional Theory (DFT) highlighted their potential as photosensitizers in dye-sensitized solar cells (DSSCs). The research focused on the electron injection capabilities and oxidation potentials of these compounds, indicating favorable characteristics for energy conversion applications .
Biological Activity
Research into similar benzoxadiazole derivatives has shown promising biological activities, including antibacterial and anticancer effects. These findings suggest that Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide could be further investigated for its pharmacological potential .
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